molecular formula C25H33N5O3S B2853994 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1185138-36-6

1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2853994
CAS No.: 1185138-36-6
M. Wt: 483.63
InChI Key: JZJXSCZFQDYWQL-UHFFFAOYSA-N
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Description

The compound 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a structurally complex molecule featuring:

  • A thiazole core substituted with an acetamido group and a pyrrolidine-carbonyl moiety.
  • A piperidine-4-carboxamide group linked to a 3-phenylpropyl chain. Piperidine derivatives are known for diverse pharmacological activities, including antimicrobial and anti-inflammatory effects, while thiazole rings are common in drug design due to their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3S/c1-18(31)27-22-21(24(33)29-14-5-6-15-29)34-25(28-22)30-16-11-20(12-17-30)23(32)26-13-7-10-19-8-3-2-4-9-19/h2-4,8-9,20H,5-7,10-17H2,1H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSCZFQDYWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=N1)N2CCC(CC2)C(=O)NCCCC3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step often involves esterification to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds structurally similar to 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide exhibit anticonvulsant properties. For instance, derivatives of amino acetamides have shown significant activity in maximal electroshock seizure models. The structure-activity relationship suggests that modifications at specific sites can enhance anticonvulsant efficacy .

Cancer Research

The compound's thiazole and piperidine components may also confer anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways. Research has indicated that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit angiogenesis, making them potential candidates for cancer therapy .

Cardiovascular Research

There is emerging evidence that thiazole-containing compounds may play a role in cardiovascular health. Studies have suggested that such compounds can influence myocardial infarction susceptibility and stroke risk through modulation of specific gene expressions related to cardiovascular function .

Case Studies

Several case studies have been documented to illustrate the potential applications of this compound:

  • Anticonvulsant Efficacy Study : A study involving the administration of various derivatives in animal models showed that certain modifications significantly increased the protective index against induced seizures compared to standard treatments like phenobarbital .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that compounds with similar thiazole structures could reduce cell viability significantly, suggesting potential use as chemotherapeutic agents .
  • Cardiovascular Gene Expression Analysis : Research focused on gene expression changes in response to treatment with thiazole derivatives revealed alterations in pathways associated with cardiac function, indicating a possible therapeutic angle for cardiovascular diseases .

Mechanism of Action

The mechanism of action of 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
Feature Target Compound Compound
Core Heterocycle Thiazole (1,3-thiazole) Thiadiazole (1,3,4-thiadiazole)
Piperidine Group Piperidine-4-carboxamide with 3-phenylpropyl chain Absent; pyrrolidine-3-carboxamide with 5-oxo group
Aryl Substituent 3-Phenylpropyl chain on piperidine 4-Fluorophenyl on pyrrolidine
Key Functional Groups Acetamido, pyrrolidine-carbonyl Isopropyl, fluorophenyl, thiadiazole

Key Differences :

Piperidine Derivatives with 2,6-Disubstitution ()
Feature Target Compound 2,6-Disubstituted Piperidines
Substituent Position Piperidine-4-carboxamide 2,6-Disubstituted (e.g., phenyl, isopropyl)
Biological Activity Not explicitly reported; inferred antimicrobial/anti-inflammatory potential Demonstrated fungicidal, bactericidal, and herbicidal activities

Key Insight :

  • Piperidine substitution at the 4-position (target compound) vs. 2,6-positions () may influence steric hindrance and target selectivity. The carboxamide group in the target compound could enhance hydrogen-bonding interactions compared to alkyl or aryl substituents in 2,6-disubstituted derivatives .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 2,6-Disubstituted Piperidines
Molecular Weight ~540 g/mol (estimated) ~378 g/mol ~250–400 g/mol
LogP (Lipophilicity) High (due to phenylpropyl chain) Moderate (fluorophenyl group) Variable (depends on substituents)
Hydrogen-Bond Donors 3 (amide NH, pyrrolidine NH) 2 (amide NH, thiadiazole NH) 1–2

Research Findings :

  • The target compound’s acetamido and pyrrolidine-carbonyl groups may improve solubility and target binding compared to the fluorophenyl and isopropyl groups in ’s analogue.
  • Piperidine derivatives with 2,6-disubstitution exhibit broader agrochemical applications, while the target compound’s structure suggests a focus on pharmaceutical applications due to its hydrogen-bonding motifs .

Biological Activity

The compound 1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide (CAS Number: 1185138-36-6) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H33N5O3SC_{25}H_{33}N_{5}O_{3}S with a molecular weight of 483.6 g/mol . The structure contains multiple functional groups that may contribute to its biological activity, including thiazole and piperidine moieties.

PropertyValue
Molecular FormulaC₃₅H₃₃N₅O₃S
Molecular Weight483.6 g/mol
CAS Number1185138-36-6

Anticonvulsant Properties

Research on similar thiazole-containing compounds has demonstrated anticonvulsant activities in animal models. For example, N-benzyl 2-amino acetamides have shown significant efficacy in maximal electroshock seizure tests, suggesting that the thiazole moiety may enhance anticonvulsant effects through modulation of sodium channels or GABAergic pathways . The target compound may exhibit similar properties due to its structural characteristics.

The proposed mechanism of action for compounds with similar structures often involves interaction with neurotransmitter systems or direct antiviral action. For instance, the presence of a piperidine ring is associated with modulation of serotonin receptors and potential impacts on neurochemical pathways relevant to mood and seizure activity . The thiazole ring may also play a role in binding to specific biological targets, influencing cellular signaling pathways.

Case Studies

  • Antiviral Screening : In a study evaluating various piperidine derivatives, compounds exhibited moderate protection against viral infections, indicating the potential for further development in antiviral therapies .
  • Anticonvulsant Efficacy : A comparative analysis showed that certain structurally related compounds had ED(50) values lower than those of established anticonvulsants like phenobarbital, highlighting their potency and therapeutic potential in seizure management .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of thiazole intermediates and coupling of piperidine-carboxamide moieties. Key steps include:

  • Temperature control (e.g., 35°C for coupling reactions) to minimize side products .
  • Use of cesium carbonate as a base to facilitate nucleophilic substitution .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    • Analytical Validation : Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) and confirm final structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–8.9 ppm, carbonyl signals at δ 165–175 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Assign stereochemistry and confirm substituent positions using 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC-PDA : Purity assessment with UV detection at 254 nm .
    • Supplementary Data : IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Approach :

  • Dynamic Effects : Investigate restricted rotation in amide bonds using variable-temperature NMR to explain split signals .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to validate conformers .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO/PBS mixtures or cyclodextrin-based formulations .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., acetamide or thiazole groups) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (e.g., KdK_d values) .
  • Enzyme Inhibition : Perform kinetic assays (e.g., IC50_{50} determination for carbonic anhydrase isoforms) with positive controls like acetazolamide .
  • Molecular Docking : Simulate interactions with homology-modeled targets (e.g., AutoDock Vina) focusing on the thiazole-piperidine core’s role in binding .

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